molecular formula C24H22O4Si B14538042 5,5-Diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione CAS No. 62474-36-6

5,5-Diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione

Cat. No.: B14538042
CAS No.: 62474-36-6
M. Wt: 402.5 g/mol
InChI Key: SHWQJTSLBKGQEQ-UHFFFAOYSA-N
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Description

5,5-Diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silacyclopentadeca-diyne core with two phenyl groups and two dioxane rings, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione typically involves the homocoupling of terminal alkynes. A common method includes the use of catalytic copper(II) chloride (CuCl2) and triethylamine (Et3N) under solvent-free conditions. The reaction is carried out at elevated temperatures (around 60°C) for several hours, followed by purification through silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols.

Scientific Research Applications

5,5-Diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are still ongoing, but it is believed to modulate pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione stands out due to its combination of a silacyclopentadeca-diyne core with dioxane rings and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

62474-36-6

Molecular Formula

C24H22O4Si

Molecular Weight

402.5 g/mol

IUPAC Name

5,5-diphenyl-1,9-dioxa-5-silacyclopentadeca-3,6-diyne-2,8-dione

InChI

InChI=1S/C24H22O4Si/c25-23-15-19-29(21-11-5-3-6-12-21,22-13-7-4-8-14-22)20-16-24(26)28-18-10-2-1-9-17-27-23/h3-8,11-14H,1-2,9-10,17-18H2

InChI Key

SHWQJTSLBKGQEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCOC(=O)C#C[Si](C#CC(=O)OCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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